2-Bromocinnamic acid

Overview

Description

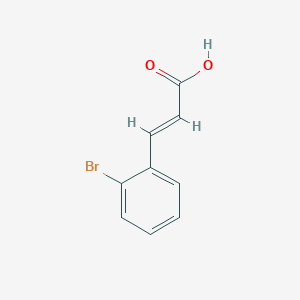

2-Bromocinnamic acid (CAS 7345-79-1), also known as ortho-bromocinnamic acid, is a halogenated derivative of cinnamic acid with the molecular formula C₉H₇BrO₂ and a molecular weight of 227.06 g/mol . Structurally, it features a bromine atom at the ortho position of the benzene ring relative to the α,β-unsaturated carboxylic acid group. This compound is a white crystalline solid with a density of 1.607 g/cm³ and is widely used in organic synthesis, particularly in palladium-catalyzed reactions to construct heterocycles like γ-lactams .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin involves the coupling of the peptide sequence N-Acetyl-Asp-Glu-Val-Asp with 7-amino-4-methylcoumarin. This process typically requires the use of peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under mild conditions to prevent the degradation of the peptide .

Industrial Production Methods: In an industrial setting, the production of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin primarily undergoes hydrolysis when exposed to caspase-3 or caspase-7. This hydrolysis reaction results in the cleavage of the peptide bond between the aspartic acid residue and the 7-amino-4-methylcoumarin moiety .

Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffer solution at physiological pH (around 7.4). Common reagents used in these reactions include caspase-3 or caspase-7 enzymes, dithiothreitol (DTT) to maintain the reducing environment, and a suitable buffer such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) .

Major Products: The major product formed from the hydrolysis of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and can be easily detected using a fluorometer .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2-Bromocinnamic acid and its derivatives have been studied for their antimicrobial properties. Research indicates that modifications to the cinnamic acid structure can enhance biological efficacy against various pathogens, including bacteria and fungi. For instance, derivatives with electron-withdrawing groups have shown improved activity against Mycobacterium tuberculosis, with some exhibiting IC50 values significantly lower than standard treatments .

Cancer Treatment

Cinnamic acid derivatives, including this compound, have been investigated for their potential in cancer therapy. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds linked to magnetic nanoparticles demonstrated enhanced cytotoxicity against breast adenocarcinoma cell lines, indicating a promising avenue for photodynamic therapy .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of cinnamic acid derivatives. This compound has been evaluated for its ability to mitigate neurodegenerative diseases through antioxidant mechanisms. Its role in reducing oxidative stress makes it a candidate for further exploration in treating conditions like Alzheimer's disease .

Material Science

Synthesis of Polymers

In material science, this compound serves as a precursor for synthesizing various polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating brominated cinnamic acids into polymer chains can improve flame retardancy and reduce smoke emissions during combustion .

Photopolymerization Applications

The compound is also utilized in photopolymerization processes. Its ability to undergo radical polymerization upon UV irradiation makes it suitable for applications in coatings and adhesives. The efficiency of this compound in initiating polymerization reactions has been documented, leading to the development of advanced materials with tailored properties .

Agrochemicals

Herbicidal Properties

Recent investigations into the herbicidal potential of this compound have shown promising results. Studies indicate that certain derivatives can inhibit the growth of specific weeds while being less toxic to crops. This selectivity is crucial for developing safer herbicides that minimize environmental impact .

Plant Growth Regulation

Beyond herbicidal activity, this compound has been explored as a plant growth regulator. Its application has been linked to enhanced growth rates and improved resistance to environmental stressors in various plant species. This characteristic positions it as a valuable tool in agricultural biotechnology .

Table 1: Biological Activities of this compound Derivatives

Table 2: Applications in Material Science

Mechanism of Action

N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin exerts its effects by serving as a substrate for caspase-3 and caspase-7. These enzymes recognize and cleave the peptide bond between the aspartic acid residue and the 7-amino-4-methylcoumarin moiety. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin, which can be detected and quantified using a fluorometer. The fluorescence intensity is directly proportional to the activity of the caspase enzymes, allowing researchers to measure their activity in various experimental conditions .

Comparison with Similar Compounds

Structural and Electronic Differences

2-Bromocinnamic Acid vs. 4-Bromocinnamic Acid

- Positional Isomerism : The bromine substituent in this compound is at the ortho position, whereas 4-bromocinnamic acid (CAS 3038-48-0) has bromine at the para position .

- Steric and Electronic Effects :

- The ortho bromine introduces steric hindrance near the carboxylic acid group, which can hinder nucleophilic attacks or metal coordination. In contrast, the para isomer has a more symmetrical electronic distribution, reducing steric interference .

- The ortho bromine exerts a stronger electron-withdrawing effect on the benzene ring, altering the reactivity of the α,β-unsaturated system compared to the para isomer .

This compound vs. α-Bromocinnamic Acid

- This drastically changes its chemical behavior: α-Bromocinnamic acid undergoes distinct electrophilic reactions due to the allylic bromine, while this compound participates in aromatic substitution or palladium-catalyzed coupling reactions .

Palladium-Catalyzed Reactions

- γ-Lactam Synthesis : this compound reacts with Pd(PCy₃)₂ at 160°C to form α-arylidene-γ-lactams in 94% yield , whereas the para isomer (as an aryl chloride) yields only 55% under similar conditions. The ortho bromine’s electronic effects and steric positioning favor oxidative addition in palladium catalysis .

- Protodebromination Resistance : The high temperature required for this compound reactions prevents protodebromination, a side reaction more prevalent in less sterically hindered analogs .

Comparison with Other Halogenated Aromatic Acids

| Compound | Substituent Position | Key Differences | Reference |

|---|---|---|---|

| 2-Bromo-4-fluorophenyl acetic acid | Bromine (ortho), fluorine (para) | Higher antimicrobial activity than this compound but lower selectivity in cancer cell lines . | |

| 2-Amino-5-bromonicotinic acid | Bromine on pyridine ring | Lacks the α,β-unsaturated system, leading to different reactivity in coordination chemistry and drug design . | |

| 3-Amino-2-bromobenzoic acid | Bromine (ortho), amino (meta) | The amino group enhances solubility and hydrogen-bonding capacity, making it more suitable for pharmaceutical applications than this compound . |

Physicochemical Properties

- Solubility and Stability : The ortho bromine in this compound reduces solubility in polar solvents compared to the para isomer. However, its crystalline structure enhances thermal stability, critical for high-temperature reactions .

- Density : this compound has a density of 1.607 g/cm³ , whereas para-bromocinnamic acid’s density is unreported but likely lower due to reduced molecular packing efficiency .

Biological Activity

2-Bromocinnamic acid is a derivative of cinnamic acid, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound (C₉H₇BrO₂) is characterized by a bromine atom at the second position of the cinnamic acid structure. This modification influences its biological activity and pharmacological properties. The molecular structure is essential in determining its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism of action typically involves disrupting bacterial membranes, leading to cell lysis and leakage of intracellular contents.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The above table summarizes the MIC values for various bacterial strains, demonstrating the compound's potential as an antimicrobial agent .

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. Studies have reported its efficacy against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various cinnamic acid derivatives, including this compound, the following IC₅₀ values were observed:

- HeLa Cells : IC₅₀ = 15 µg/mL

- MCF-7 Cells : IC₅₀ = 20 µg/mL

- SKOV-3 Cells : IC₅₀ = 18 µg/mL

These results indicate that this compound possesses significant anticancer activity, particularly in inhibiting cell growth and inducing apoptosis in cancer cells .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.

Table 2: Antioxidant Activity Comparison

| Compound | IC₅₀ (µg/mL) |

|---|---|

| This compound | 25 |

| Cinnamic Acid | 30 |

| Ascorbic Acid (Vitamin C) | 20 |

This table compares the antioxidant activities of various compounds, highlighting the effectiveness of this compound in neutralizing free radicals .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial : Disruption of bacterial cell membranes.

- Anticancer : Induction of apoptosis via mitochondrial pathways and inhibition of metastasis.

- Antioxidant : Scavenging reactive oxygen species (ROS) and enhancing cellular defense mechanisms.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-bromocinnamic acid, and how can its purity be validated?

- Synthesis : A common approach involves bromination of cinnamic acid derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions. Alternative routes include Heck coupling reactions with brominated aryl halides and acrylic acid derivatives .

- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR) to confirm structural integrity. Differential scanning calorimetry (DSC) or melting point analysis can verify crystallinity (reported mp: ~160–165°C) .

Q. How should researchers characterize the stereochemical configuration of this compound derivatives?

- For trans-isomers (commonly reported), X-ray crystallography provides definitive stereochemical evidence. Alternatively, coupling constants in ¹H NMR (J ~16 Hz for trans-alkene protons) and circular dichroism (CD) for enantiopure derivatives are recommended .

Q. What are the critical storage conditions for this compound to prevent degradation?

- Store in airtight containers under inert gas (argon/nitrogen) at −20°C, protected from light. Degradation due to moisture or oxidation can be monitored via periodic TLC or FT-IR analysis .

Q. Which spectroscopic techniques are essential for confirming the identity of this compound?

- Key Techniques :

- FT-IR : C=O stretch (~1680–1700 cm⁻¹), C-Br stretch (~550–600 cm⁻¹).

- NMR : ¹H NMR (δ ~6.3–7.8 ppm for aromatic and vinyl protons), ¹³C NMR (δ ~120–140 ppm for alkene carbons).

- MS : ESI-MS or EI-MS for molecular ion peak at m/z 227.05 (M⁺) .

Q. How can researchers ensure reproducibility in reactions involving this compound?

- Document reagent sources and lot numbers (e.g., Pd catalyst purity, solvent dryness). Include positive/negative controls (e.g., non-brominated cinnamic acid analogs) and replicate experiments across independent labs .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in palladium-catalyzed C−H activation reactions?

- The bromine atom acts as a directing group, enabling regioselective C−H bond activation via Pd(0)/Pd(II) cycles. For example, in γ-lactam synthesis, Pd coordinates to the bromine, facilitating 1,4-shifts and subsequent cyclization (yields ~50%) . Optimization of ligands (e.g., PCy₃) and bases (e.g., Rb₂CO₃) improves turnover .

Q. How can contradictory data on reaction yields involving this compound be resolved?

- Analyze variables such as:

- Catalyst loading : >10 mol% Pd may reduce efficiency due to aggregation.

- Temperature : Reactions above 160°C risk decomposition.

- Solvent polarity : Mesitylene (low polarity) favors Pd stability vs. DMF (high polarity), which may deactivate catalysts .

Q. What strategies enhance the enantioselectivity of this compound derivatives in asymmetric synthesis?

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantiopure catalysts (e.g., BINAP-Pd complexes). For γ-lactam synthesis, starting with enantiopure amines (e.g., (S)-2-methyl-pyrrolidine) ensures retention of stereochemistry .

Q. How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?

- The electron-withdrawing bromine group increases electrophilicity at the β-carbon, enhancing reactivity in Michael additions or Suzuki-Miyaura couplings. Substituent effects on the aryl ring (e.g., para-methyl groups) can further modulate electronic density .

Q. What are the applications of this compound in synthesizing bioactive heterocycles?

- It serves as a precursor for triazolothiadiazines (anti-viral agents) via condensation with thiosemicarbazides. Oxidation of intermediates (e.g., with KMnO₄) yields bioactive lactams or fused rings .

Q. Methodological Notes

- Experimental Design : Follow IUPAC guidelines for reporting synthetic procedures, including exact molar ratios, reaction times, and purification methods (e.g., column chromatography with silica gel 60) .

- Data Validation : Use statistical tools (e.g., ANOVA for yield comparisons) and blind analysis protocols to mitigate bias .

Properties

IUPAC Name |

(E)-3-(2-bromophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHDOOAFLCMRFX-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801035323 | |

| Record name | 2-Bromo-trans-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-56-1, 20595-39-5, 7345-79-1 | |

| Record name | o-Bromocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7499-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-trans-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-bromocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.